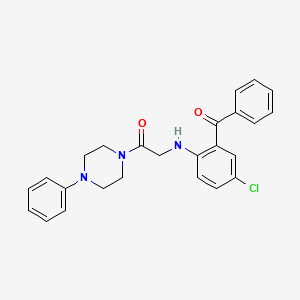![molecular formula C20H21N3O2 B1649741 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide CAS No. 1043500-59-9](/img/structure/B1649741.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as PTSA–ZnCl~2~ for activation and cyclization . The process may also involve refluxing the reaction mixture for several hours and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichloroisocyanurate (SDCI).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It has been screened for its activity against various cancer cell lines and has demonstrated promising results.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties.
Materials Science: Oxadiazole derivatives are used in the development of advanced materials due to their unique electronic properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is unique due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
1043500-59-9 |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 |
Nom IUPAC |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-14-23(20(24)17-11-7-4-8-12-17)15-13-18-21-19(22-25-18)16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3 |
Clé InChI |
IXRCXYUYWCACMY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethylphenyl)-3-[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-yl]urea](/img/structure/B1649659.png)

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
![Ethyl 1-{[(7-oxo-2-phenyl-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio]acetyl}piperidine-3-carboxylate](/img/structure/B1649665.png)
![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)
![4-[(2-Bromoethyl)sulfanyl]pyridine](/img/structure/B1649667.png)
![(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B1649668.png)
![2-(4-fluorophenoxy)-N'-[5-(4-fluorophenyl)furan-2-carbonyl]propanehydrazide](/img/structure/B1649669.png)
![N-(2,4-difluorophenyl)-2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1649670.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(5-methylhexan-2-yl)benzamide](/img/structure/B1649672.png)
![3-(3-Methoxyphenyl)-5-{[2-(3-methylphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B1649676.png)
![N-benzyl-4-{2-[(3-morpholin-4-ylpropyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B1649677.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B1649678.png)
![2-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-sulfonamide](/img/structure/B1649679.png)
